molecular formula C8H5N3O3 B12977172 2-Oxo-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid

2-Oxo-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid

Cat. No.: B12977172
M. Wt: 191.14 g/mol
InChI Key: CHHKJGWFQTUVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound has garnered significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to interact with a variety of biological targets, making it a valuable compound for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid typically involves the reaction of pyrrolo[2,3-d]pyrimidine derivatives with acetic acid derivatives. One common method includes the condensation of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with acetic anhydride under reflux conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

2-Oxo-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as thymidylate synthase and dihydrofolate reductase, which are crucial for DNA synthesis and cell proliferation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

2-Oxo-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid can be compared with other pyrrolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and a broad range of biological activities.

Properties

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

2-oxo-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid

InChI

InChI=1S/C8H5N3O3/c12-6(8(13)14)4-2-10-7-5(4)1-9-3-11-7/h1-3H,(H,13,14)(H,9,10,11)

InChI Key

CHHKJGWFQTUVOW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CN=CN=C2N1)C(=O)C(=O)O

Origin of Product

United States

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